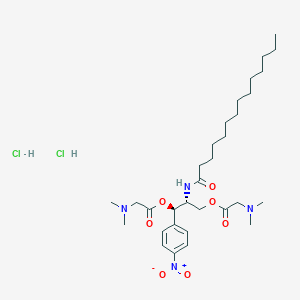

LCL521 dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N4O7.2ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40;;/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36);2*1H/t27-,31-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUSRMLMLNVDSF-QJCVVZHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](COC(=O)CN(C)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54Cl2N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LCL521 Dihydrochloride: A Lysosomotropic Acid Ceramidase Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

LCL521 dihydrochloride (B599025) is a lysosomotropic prodrug of the acid ceramidase (ACDase) inhibitor B13. By specifically targeting the lysosome, LCL521 effectively increases the intracellular concentration of the active inhibitor, leading to a potent and localized inhibition of ACDase. This inhibition disrupts the delicate balance of sphingolipid metabolism, causing an accumulation of the pro-apoptotic lipid, ceramide, and a reduction of the pro-survival lipids, sphingosine (B13886) and sphingosine-1-phosphate (S1P). The elevation of ceramide levels triggers a cascade of cellular events, including cell cycle arrest, induction of apoptosis, and modulation of autophagy, ultimately leading to cancer cell death. Furthermore, LCL521 has demonstrated synergistic effects with conventional cancer therapies, positioning it as a promising candidate for combination treatments. This guide provides a comprehensive overview of the mechanism of action of LCL521 in cancer cells, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action: Targeting Acid Ceramidase and Altering Sphingolipid Metabolism

LCL521 is designed as a lysosomotropic prodrug of B13 (also known as D-NMAPPD), a potent and specific inhibitor of acid ceramidase (ACDase)[1]. ACDase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid[1]. Sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P). The balance between ceramide, sphingosine, and S1P is critical for cell fate decisions, with ceramide generally promoting apoptosis and cell cycle arrest, while S1P promotes cell survival and proliferation[1].

Due to its design, LCL521 is efficiently taken up by cells and accumulates in the lysosomes, where it is converted to its active form, B13. This targeted delivery strategy overcomes the limitations of B13 alone, which has poor cell permeability[1]. The localized inhibition of ACDase within the lysosome leads to a significant and rapid increase in lysosomal and cellular ceramide levels, accompanied by a decrease in sphingosine and S1P levels[1][2].

dot

Caption: Core mechanism of LCL521 action in a cancer cell.

Quantitative Data on LCL521's Effects

The efficacy of LCL521 has been quantified in various studies, primarily in the MCF7 human breast adenocarcinoma cell line.

Table 1: IC50 Values of LCL521 and B13 in MCF7 Cells

| Compound | IC50 (µM) | Cell Line | Assay Duration | Reference |

| LCL521 | 15.2 ± 1.3 | MCF7 | 48 hours | [3] |

| B13 | > 100 | MCF7 | 48 hours | [3] |

Table 2: Effect of LCL521 on Sphingolipid Levels in MCF7 Cells

| LCL521 Concentration | Treatment Duration | Change in Ceramide Levels | Change in Sphingosine Levels | Change in S1P Levels | Reference |

| 1 µM | 15 minutes | - | ~66% decrease | - | [1] |

| 0.1 - 10 µM | 1 hour | Increase | Decrease | Decrease | [3] |

| 10 µM | 2 hours | Increase starts | Profound decrease | Significant drop | [2] |

| 10 µM | 24 hours | Elevated | Recovery and exceeds control | Drop maintained | [2] |

Downstream Cellular Consequences of LCL521 Treatment

The accumulation of ceramide induced by LCL521 triggers several downstream signaling pathways that collectively contribute to its anti-cancer effects.

Cell Cycle Arrest and Apoptosis

LCL521 treatment leads to a dose-dependent inhibition of cancer cell proliferation[3]. At lower concentrations (e.g., 1-5 µM), LCL521 induces a G1 phase cell cycle arrest in MCF7 cells[3]. At higher concentrations (>5 µM), it leads to an increase in the sub-G0/G1 population, indicative of apoptosis[1].

dot

Caption: LCL521 induces dose-dependent cell cycle arrest and apoptosis.

Modulation of Autophagy and Induction of ER Stress

LCL521-induced ceramide accumulation has been shown to activate lysosomal cathepsins B and D[4]. This activation leads to an interruption of the autophagy process and induces endoplasmic reticulum (ER) stress, ultimately contributing to cell death[4]. The mechanism of ceramide-induced ER stress is thought to involve the disruption of ER Ca2+ homeostasis[5]. Ceramide can inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to ER calcium depletion and the activation of the unfolded protein response (UPR)[5]. Prolonged ER stress then triggers apoptosis through the activation of pro-apoptotic proteins like CHOP and JNK[5].

dot

Caption: LCL521 modulates autophagy and induces ER stress.

Synergistic Effects with Other Cancer Therapies

LCL521 has been shown to sensitize cancer cells to various other treatments:

-

Ionizing Radiation: In combination with ionizing radiation, LCL521 exhibits significant additive effects on inhibiting tumor cell proliferation and inducing cell death[1].

-

Tamoxifen (B1202): LCL521 can sensitize tamoxifen-resistant MCF7 cells to tamoxifen treatment[1][3].

-

Photodynamic Therapy (PDT): LCL521 enhances the lethal effects of PDT in mouse squamous cell carcinoma SCCVII cells[6].

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of LCL521. Specific details may vary based on the cell line and experimental conditions.

MTT Assay for Cell Viability

dot

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of LCL521 (e.g., 0.78 to 100 µM) and a vehicle control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Protein Expression

Detailed Methodology:

-

Cell Lysis: Treat cells with LCL521 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ACDase, actin) overnight at 4°C. Specific primary antibodies used in LCL521 studies include anti-ACDase antibodies from Santa Cruz Biotechnology, Inc. (sc-28486 and sc-136275) and BD-Biosciences (# 612302)[7].

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Detailed Methodology:

-

Cell Treatment: Treat cells with LCL521 at various concentrations for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Other Potential Mechanisms and Future Directions

Role of c-IAP1/ML-IAP Degradation

While ceramide has been shown to induce the degradation of inhibitor of apoptosis proteins (IAPs) in some contexts, there is currently no direct evidence in the scientific literature to suggest that LCL521-induced ceramide accumulation specifically leads to the degradation of c-IAP1 or ML-IAP. Further research is needed to investigate this potential mechanism.

Clinical Development

As of the latest review of clinical trial registries, there are no registered clinical trials specifically for LCL521 dihydrochloride. This suggests that LCL521 is currently in the preclinical stage of development. However, the promising preclinical data, particularly its synergistic effects with existing therapies, warrant further investigation and potential progression into clinical studies. Other acid ceramidase inhibitors are being explored in preclinical and clinical settings for various cancers[8][9].

Conclusion

This compound is a potent and specific lysosomotropic inhibitor of acid ceramidase that effectively disrupts sphingolipid metabolism in cancer cells. By increasing the levels of pro-apoptotic ceramide, LCL521 induces cell cycle arrest, apoptosis, and modulates autophagy, leading to a significant anti-cancer effect. Its ability to sensitize cancer cells to other therapies further enhances its therapeutic potential. The detailed mechanistic understanding of LCL521 provides a strong rationale for its continued development as a novel cancer therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. Dose Dependent Actions of LCL521 on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of acid ceramidase elicits mitochondrial dysfunction and oxidative stress in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

LCL521 Dihydrochloride: A Lysosomotropic Inhibitor of Acid Ceramidase with Potent Anti-Cancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LCL521 dihydrochloride (B599025) is a synthetic small molecule that functions as a potent and specific lysosomotropic inhibitor of acid ceramidase (ACDase), a key enzyme in sphingolipid metabolism.[1][2][3] By targeting ACDase within the lysosome, LCL521 effectively modulates the cellular levels of bioactive sphingolipids, leading to an accumulation of pro-apoptotic ceramide and a reduction of pro-survival sphingosine (B13886) and sphingosine-1-phosphate (S1P).[1][4] This targeted disruption of sphingolipid rheostat has demonstrated significant anti-cancer effects, including induction of cell cycle arrest and sensitization of tumor cells to conventional therapies.[4][5][6] Furthermore, LCL521 has been shown to impact other cellular processes such as autophagy.[3][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to LCL521 dihydrochloride, intended for professionals in the fields of cancer biology, pharmacology, and drug development.

Core Function and Mechanism of Action

This compound is a pro-drug of the acid ceramidase inhibitor B13, modified with N,N-dimethyl glycine (B1666218) (DMG) to enhance its delivery to the lysosome.[4] Its primary function is the inhibition of acid ceramidase (ACDase), a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][4]

Mechanism of Action:

-

Lysosomal Targeting: The DMG modification of LCL521 renders it lysosomotropic, meaning it preferentially accumulates within the acidic environment of the lysosome.[4]

-

Inhibition of Acid Ceramidase (ACDase): Once inside the lysosome, LCL521 inhibits the activity of ACDase.[1][2][3]

-

Modulation of Sphingolipid Metabolism: This inhibition leads to a significant increase in the intracellular concentration of ceramide, a pro-apoptotic lipid second messenger. Concurrently, the levels of sphingosine and its downstream product, the pro-survival signaling molecule sphingosine-1-phosphate (S1P), are markedly decreased.[1][4]

-

Dual Inhibition: In addition to ACDase, LCL521 also inhibits lysosomal acid sphingomyelinase (ASMase).[2][7]

-

Dose-Dependent Effects: At higher concentrations (e.g., 10 µM), LCL521 has been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1), an enzyme involved in the de novo synthesis of ceramide.[1][8]

This targeted manipulation of the ceramide-sphingosine-S1P axis is central to the biological effects of LCL521.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Anti-Cancer Applications

The primary therapeutic potential of this compound lies in its anti-cancer properties, which have been demonstrated in various preclinical studies.

Key Anti-Cancer Effects:

-

Induction of Cell Cycle Arrest: LCL521 has been shown to induce a G1 phase cell cycle arrest in cancer cells.[4]

-

Cytotoxicity: It exhibits dose-dependent cytotoxicity against cancer cell lines, such as MCF7 human breast adenocarcinoma cells.[4]

-

Sensitization to Chemotherapy and Radiotherapy: LCL521 can sensitize cancer cells to the effects of conventional treatments like tamoxifen (B1202) and ionizing radiation.[4][6]

-

Induction of Apoptosis: By increasing the intracellular levels of ceramide, LCL521 promotes programmed cell death.

-

Interruption of Autophagy: LCL521 treatment can lead to an increase in autophagic vesicles and has been shown to activate cathepsins B and D, resulting in interrupted autophagy and subsequent cell death, particularly in myeloid-derived suppressor cells (MDSCs).[3][4]

-

Overcoming Drug Resistance: LCL521 has shown efficacy in sensitizing tamoxifen-resistant breast cancer cells to treatment.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: Effects of LCL521 on Sphingolipid Levels in MCF7 Cells

| Treatment | Ceramide Level (pmol/nmol Lipid Phosphate) | Sphingosine Level (pmol/nmol Lipid Phosphate) | S1P Level (pmol/nmol Lipid Phosphate) | Reference |

| Vehicle (Control) | ~100 | ~12 | ~1.2 | [4] |

| 1 µM LCL521 (1h) | Increased | Decreased to ~4 | Decreased | [4] |

| 10 µM LCL521 (2h) | Elevated | Profoundly decreased | Significantly dropped | [1] |

| 10 µM LCL521 (24h) | - | Recovered and exceeded control levels | - | [1] |

Table 2: Cytotoxicity of LCL521 in MCF7 Cells

| Compound | IC50 (µM) after 48h | Reference |

| LCL521 | ~10 | [4] |

| B13 | > 50 | [4] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: MCF7 human breast adenocarcinoma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][4]

-

Treatment: Cells were treated with this compound at various concentrations (ranging from 0.1 µM to 100 µM) and for different time points (from 15 minutes to 48 hours) as specified in the individual experiments.[1][4]

Sphingolipid Analysis by LC-MS/MS

-

Lipid Extraction: Following treatment, cell pellets were collected, and lipids were extracted using an appropriate organic solvent system.

-

Quantification: The levels of ceramide, sphingosine, and S1P were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4]

Experimental Workflow for Sphingolipid Analysis

Caption: Workflow for sphingolipid analysis.

Cell Viability Assay (MTT Assay)

-

Procedure: MCF7 cells were seeded in 96-well plates and treated with LCL521 or B13 for 48 hours. MTT solution was then added to each well, and after incubation, the formazan (B1609692) crystals were dissolved in a solubilization buffer.

-

Measurement: The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to untreated controls.[4]

Cell Cycle Analysis

-

Cell Preparation: MCF7 cells were treated with LCL521 for 24 hours, then harvested and fixed with 70% ethanol.

-

Staining: The fixed cells were treated with RNase and stained with propidium (B1200493) iodide (PI).

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[4]

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically investigating this compound in humans.[9][10] The research on LCL521 is currently in the preclinical stage, focusing on its anti-cancer effects in cell culture and animal models.

Conclusion

This compound is a promising preclinical anti-cancer agent with a well-defined mechanism of action centered on the lysosomal inhibition of acid ceramidase. Its ability to modulate the sphingolipid balance, leading to increased ceramide and decreased sphingosine and S1P, results in potent anti-proliferative and pro-apoptotic effects. The lysosomotropic design of LCL521 represents a sophisticated strategy to enhance the efficacy of ACDase inhibition in a targeted manner. Further preclinical and potentially clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

- 1. Dose Dependent Actions of LCL521 on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer actions of lysosomally targeted inhibitor, LCL521, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Acid sphingomyelinase Inhibitor | TargetMol [targetmol.com]

- 8. Dose dependent actions of LCL521 on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arrowheadpharma.com [arrowheadpharma.com]

- 10. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]

The Role of LCL521 Dihydrochloride in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCL521 dihydrochloride (B599025) is a lysosomotropic prodrug of the potent acid ceramidase (ACDase) inhibitor, B13. By targeting the lysosome, LCL521 facilitates the accumulation of its active form, B13, within this organelle, leading to a more effective inhibition of ACDase. This inhibition strategically manipulates the delicate balance of the sphingolipid metabolic pathway, resulting in an accumulation of the pro-apoptotic lipid, ceramide, and a concurrent decrease in the pro-survival metabolites, sphingosine (B13886) and sphingosine-1-phosphate (S1P). This targeted modulation of sphingolipid metabolism has positioned LCL521 as a promising agent in cancer therapy, with studies demonstrating its ability to induce cell cycle arrest, enhance the efficacy of chemo- and radiotherapy, and overcome drug resistance. This technical guide provides an in-depth overview of the mechanism of action of LCL521, its effects on sphingolipid metabolism, and detailed experimental protocols for its study.

Introduction to Sphingolipid Metabolism

Sphingolipids are a class of lipids that play crucial roles as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The metabolism of sphingolipids is a complex network of interconnected pathways, primarily the de novo synthesis pathway, the salvage pathway, and the sphingomyelin (B164518) pathway.[1][2][3] At the heart of this metabolic hub lies ceramide, a central lipid that can be metabolized to form various other bioactive sphingolipids.

Acid ceramidase (ACDase) is a key lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[4] Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[5][6] The balance between ceramide, sphingosine, and S1P is critical for cell fate. Generally, ceramide accumulation is associated with pro-apoptotic and anti-proliferative signals, whereas S1P promotes cell survival, proliferation, and migration.[4][7] In many cancers, the expression and activity of ACDase are upregulated, leading to lower ceramide levels and higher S1P levels, thereby contributing to tumor growth and resistance to therapy.[4][8]

LCL521 Dihydrochloride: A Lysosomally-Targeted ACDase Inhibitor

Mechanism of Action

The primary mechanism of action of LCL521 is the inhibition of acid ceramidase, which leads to a shift in the ceramide/S1P rheostat towards apoptosis. By blocking the breakdown of ceramide, LCL521 causes its accumulation within the lysosome and subsequently in other cellular compartments.[4] The elevated ceramide levels can trigger various apoptotic pathways. Concurrently, the inhibition of ACDase leads to a reduction in the production of sphingosine, the substrate for S1P synthesis.[4] This results in decreased levels of S1P, a potent signaling molecule that promotes cell survival and proliferation.[4]

At higher concentrations, LCL521 has also been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1), an enzyme involved in the de novo synthesis of ceramide.[8][11] This dual inhibition of both ACDase and DES-1 can lead to a more complex modulation of the sphingolipid profile, including the accumulation of dihydroceramide species.[8][12]

Quantitative Data on the Effects of LCL521

The following tables summarize the quantitative data from studies investigating the effects of LCL521 on cancer cells.

Table 1: IC50 Values of B13 and LCL521 in MCF7 Cells [4][13]

| Compound | 24h (μM) | 48h (μM) | 72h (μM) |

| B13 | >100 | 50.8 ± 5.3 | 33.7 ± 3.1 |

| LCL521 | 19.5 ± 2.1 | 11.2 ± 1.5 | 8.9 ± 1.1 |

Table 2: Dose-Dependent Effects of LCL521 on Sphingolipid Levels in MCF7 Cells (1-hour treatment) [4][10][14]

| LCL521 Concentration (μM) | Ceramide (% of Control) | Sphingosine (% of Control) | S1P (% of Control) |

| 0.1 | ~100% | ~80% | ~85% |

| 1 | ~120% | ~40% | ~50% |

| 5 | ~150% | ~20% | ~30% |

| 10 | Significantly Increased | ~15% | ~25% |

Table 3: Time-Course of Sphingosine Depletion in MCF7 Cells Treated with 1μM LCL521 [4][14]

| Time | Sphingosine (% of Control) |

| 15 min | ~34% |

| 30 min | ~30% |

| 1 h | ~30% |

| 2 h | ~45% |

| 5 h | ~60% |

Experimental Protocols

Cell Culture

MCF7 human breast adenocarcinoma cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]

Cell Viability Assay (MTT Assay)

-

Seed MCF7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[4]

-

Treat the cells with various concentrations of LCL521 or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[4]

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[4]

Cell Cycle Analysis

-

Seed MCF7 cells in a 6-well plate and treat with LCL521 or vehicle control for 24 hours.[15]

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C overnight.[4]

-

Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (50 μg/mL) and RNase A (100 μg/mL).[4]

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution by flow cytometry.[4][15]

Quantification of Sphingolipids by LC-MS/MS

-

Treat MCF7 cells with LCL521 or vehicle control for the desired time and concentration.[4][8]

-

Harvest the cells and extract the lipids using a suitable organic solvent system (e.g., chloroform/methanol).[11]

-

Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of ceramide, sphingosine, and S1P.[4][8][14]

-

Normalize the lipid levels to a suitable internal standard and total phosphate (B84403) or protein concentration.[11]

Visualizations

Signaling Pathway of LCL521 Action

Caption: Mechanism of LCL521 in modulating sphingolipid metabolism.

Experimental Workflow for Assessing LCL521 Efficacy

Caption: Workflow for evaluating LCL521's effects on cancer cells.

Conclusion

This compound represents a sophisticated and effective strategy for targeting acid ceramidase and modulating sphingolipid metabolism in cancer cells. Its lysosomotropic design ensures the efficient delivery of the active inhibitor to its site of action, leading to a potent and sustained increase in pro-apoptotic ceramide and a decrease in pro-survival sphingosine-1-phosphate. The preclinical data strongly support the potential of LCL521 as a standalone therapeutic agent or as an adjunct to current cancer therapies. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility in various cancer types and to optimize its clinical application. This guide provides a foundational understanding for researchers and drug development professionals interested in the promising field of sphingolipid-targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anticancer actions of lysosomally targeted inhibitor, LCL521, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. limes-institut-bonn.de [limes-institut-bonn.de]

- 7. Mechanistic insights into ceramidase inhibitor LCL521-enhanced tumor cell killing by photodynamic and thermal ablation therapies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. Dose Dependent Actions of LCL521 on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Anticancer actions of lysosomally targeted inhibitor, LCL521, of acid ceramidase | Semantic Scholar [semanticscholar.org]

- 10. Anticancer actions of lysosomally targeted inhibitor, LCL521, of acid ceramidase | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Item - IC50 values for B13 and LCL521. - Public Library of Science - Figshare [plos.figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dose-Dependent Effects of LCL521 Dihydrochloride on Ceramide and Sphingosine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCL521 dihydrochloride (B599025) is a potent, lysosomotropic inhibitor of acid ceramidase (ACDase), a critical enzyme in sphingolipid metabolism. By targeting ACDase, LCL521 effectively modulates the intracellular levels of the pro-apoptotic signaling molecule ceramide and its pro-survival metabolite, sphingosine (B13886). This technical guide provides an in-depth analysis of the quantitative effects of LCL521 on ceramide and sphingosine levels, details the experimental methodologies used for their determination, and visualizes the underlying signaling pathways and experimental workflows. The data presented herein, primarily from studies on MCF7 breast adenocarcinoma cells, demonstrate a clear dose- and time-dependent increase in ceramide and a corresponding decrease in sphingosine upon treatment with LCL521. At higher concentrations, a secondary effect on the de novo ceramide synthesis pathway has been observed. This guide is intended to serve as a comprehensive resource for researchers investigating sphingolipid metabolism and the therapeutic potential of ACDase inhibitors.

Introduction to LCL521 Dihydrochloride and its Mechanism of Action

This compound is a derivative of the acid ceramidase inhibitor B13, modified for targeted delivery to the lysosomes, the primary site of ACDase activity.[1][2] Acid ceramidase catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[2] Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell survival and proliferation.[1][3] The balance between ceramide and S1P is crucial for determining cell fate, with an accumulation of ceramide generally promoting apoptosis.[4] By inhibiting ACDase, LCL521 disrupts this balance, leading to an increase in cellular ceramide levels and a decrease in sphingosine and, subsequently, S1P levels.[2][5] This modulation of sphingolipid metabolism underlies the anti-cancer properties of LCL521, as it can sensitize cancer cells to chemo- and radiotherapy.[2][6]

Quantitative Effects of LCL521 on Ceramide and Sphingosine Levels

The following tables summarize the dose- and time-dependent effects of LCL521 on ceramide and sphingosine levels in MCF7 human breast adenocarcinoma cells, as determined by liquid chromatography-mass spectrometry (LC-MS/MS).[1]

Table 1: Dose-Response Effect of LCL521 on Sphingolipid Metabolites after 1-Hour Treatment [2]

| LCL521 Concentration (µM) | Ceramide (% of Control) | Sphingosine (% of Control) | S1P (% of Control) |

| 0.1 | ~100% | ~80% | ~80% |

| 0.25 | ~100% | ~60% | ~60% |

| 0.5 | ~120% | ~50% | ~50% |

| 1 | ~150% | ~40% | ~40% |

| 2.5 | ~180% | ~30% | ~30% |

| 5 | ~200% | ~25% | ~25% |

| 10 | ~220% | ~20% | ~20% |

Table 2: Time-Course Effect of 1 µM LCL521 on Sphingolipid Metabolites [1]

| Time (hours) | Ceramide (% of Control) | Sphingosine (% of Control) | S1P (% of Control) |

| 0.25 | Not significantly changed | ~50% | Not significantly changed |

| 10 | ~150% | ~50% | ~75% |

Baseline control levels for Ceramide, Sphingosine, and S1P were 2.647 ± 0.808 pmol/nmol Lipid Phosphate (B84403), 2.789 x 10⁻¹ ± 7.606 x 10⁻² pmol/nmol Lipid Phosphate, and 2.955 x 10⁻² ± 2.323 x 10⁻² pmol/nmol Lipid Phosphate, respectively.[1]

Table 3: Time-Course Effect of 10 µM LCL521 on Sphingolipid Metabolites [1]

| Time (hours) | Ceramide (% of Control) | Sphingosine (% of Control) | S1P (% of Control) |

| 0.25 | ~100% | ~20% | ~25% |

| 0.5 | ~120% | ~15% | ~20% |

| 1 | ~150% | ~10% | ~15% |

| 2 | ~200% | ~10% | ~15% |

| 5 | ~250% | ~10% | ~15% |

| 8 | ~280% | ~15% | ~20% |

| 15 | ~300% | ~20% | ~25% |

| 24 | ~320% | ~25% | ~30% |

Baseline control levels for Ceramide, Sphingosine, and S1P were 2.419 ± 0.919 pmol/nmol Lipid Phosphate, 6.656 x 10⁻² ± 2.820 x 10⁻² pmol/nmol Lipid Phosphate, and 5.330 x 10⁻³ ± 1.144 x 10⁻³ pmol/nmol Lipid Phosphate, respectively.[1]

At higher concentrations (10 µM), LCL521 has also been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1), an enzyme in the de novo sphingolipid synthesis pathway, leading to a late-stage accumulation of dihydroceramide.[1][7]

Experimental Protocols

Cell Culture

MCF7 human breast adenocarcinoma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

LCL521 Treatment

Cells were treated with varying concentrations of LCL521 (synthesized as previously described) or a vehicle control for the indicated time periods.[1]

Lipid Extraction and Analysis by UHPLC-MS/MS

Following treatment, cell pellets were collected for lipid extraction. Sphingolipid levels were quantified using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) approach. Results were normalized to lipid phosphate content.[1]

Western Blot for Acid Ceramidase Expression

To assess the effect of LCL521 on ACDase protein levels, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for ACDase. Actin was used as a loading control.[1]

Dihydroceramide Desaturase (DES-1) Activity Assay

The activity of DES-1 was evaluated in intact MCF7 cells to determine the off-target effects of higher concentrations of LCL521.[1]

Visualizations

Signaling Pathway of LCL521 Action

Caption: LCL521 inhibits ACDase, increasing ceramide and decreasing sphingosine.

Experimental Workflow for Sphingolipid Analysis

Caption: Workflow for quantifying sphingolipid changes after LCL521 treatment.

References

- 1. Dose Dependent Actions of LCL521 on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer actions of lysosomally targeted inhibitor, LCL521, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Ceramide- and Sphingosine-Metabolizing Enzymes as Sensitizers in Radiotherapy and Chemotherapy for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gavinpublishers.com [gavinpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dual Inhibition of Acid Ceramidase and Acid Sphingomyelinase by LCL521: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCL521, a lysosomotropic prodrug of the acid ceramidase (ACDase) inhibitor B13, has emerged as a significant tool in the study of sphingolipid metabolism and its role in disease, particularly cancer. This technical guide provides an in-depth analysis of the dual inhibitory action of LCL521 on two key lysosomal enzymes: Acid Ceramidase (ACDase) and Acid Sphingomyelinase (ASMase). By targeting these enzymes, LCL521 modulates the cellular levels of bioactive sphingolipids, including ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P), thereby influencing critical cellular processes such as apoptosis, proliferation, and stress responses. This document details the quantitative inhibitory data, comprehensive experimental protocols for assessing its activity, and the core signaling pathways affected by its dual mechanism of action.

Introduction to LCL521 and Sphingolipid Metabolism

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as signaling molecules. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of cell fate, often referred to as the "sphingolipid rheostat". Two key enzymes that regulate this balance within the lysosome are Acid Ceramidase (ACDase) and Acid Sphingomyelinase (ASMase).

-

Acid Ceramidase (ACDase): Catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. Inhibition of ACDase leads to an accumulation of ceramide.

-

Acid Sphingomyelinase (ASMase): Catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.

LCL521 is a water-soluble prodrug designed for efficient delivery of the potent ACDase inhibitor, B13, to the acidic environment of the lysosome.[1] Its design as a lysosomotropic agent enhances its efficacy in cellular systems compared to its parent compound.[1] Emerging evidence has revealed that LCL521's biological effects stem from its dual inhibition of both ACDase and ASMase.[2]

Quantitative Inhibitory Data

The inhibitory potential of LCL521 and its active metabolite, B13, has been characterized through both in vitro enzymatic assays and cellular activity assays.

| Inhibitor | Target Enzyme | Assay Type | IC50 / % Inhibition | Reference |

| B13 | Acid Ceramidase (ACDase) | In Vitro (MCF7 cell lysate) | ~27.7-30 µM | [3] |

| LCL521 | Acid Ceramidase (ACDase) | Cellular (MCF7 cells) | Effective at 1 µM (transient) and 10 µM (sustained) | [4][5] |

| LCL521 | Acid Sphingomyelinase (ASMase) | Cellular (MCF7 cells, 1h treatment) | ~70% inhibition at 1 µM; ~15% inhibition at 10 µM | [3] |

| B13 | Acid Sphingomyelinase (ASMase) | Cellular (MCF7 cells, 1h treatment) | No significant inhibition at 10 µM | [3] |

Note: LCL521, as a prodrug, displays lower direct in vitro inhibitory activity compared to its active metabolite, B13. Its potency is realized upon cellular uptake and hydrolysis within the lysosome.

Core Signaling Pathway: The Sphingolipid Rheostat

The dual inhibition of ACDase and ASMase by LCL521 converges on the accumulation of lysosomal ceramide. This fundamentally alters the ceramide/S1P rheostat, pushing the balance towards apoptosis and cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LCL521's activity. The following sections provide step-by-step protocols for key experiments.

In Vitro Acid Ceramidase (ACDase) Activity Assay

This protocol is adapted from established methods using a fluorescently labeled ceramide substrate.

Workflow Diagram:

Methodology:

-

Lysate Preparation: Homogenize cells or tissues in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) and prepare a clarified supernatant by centrifugation. Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the cell lysate (containing ACDase), assay buffer (e.g., 25 mM sodium acetate, pH 4.5), and the desired concentration of LCL521 or B13 (or vehicle control).

-

Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the reaction by adding a fluorescent ceramide analog (e.g., NBD-C12-ceramide) to a final concentration of approximately 20 µM.

-

Incubation: Incubate the reaction at 37°C for 1-3 hours.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v). Vortex and centrifuge to separate the phases.

-

Analysis: Analyze the lipid extract (lower organic phase) by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector or by Thin-Layer Chromatography (TLC) to separate the fluorescent fatty acid product from the unreacted substrate.

-

Quantification: Quantify the amount of fluorescent fatty acid produced by comparing the signal to a standard curve. ACDase activity is typically expressed as pmol of product formed per hour per mg of protein.

In Vitro Acid Sphingomyelinase (ASMase) Activity Assay

This protocol describes a common method using a fluorescent or colorimetric substrate.

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates as described for the ACDase assay.

-

Reaction Setup: In a 96-well plate, add the sample lysate, ASMase assay buffer (e.g., 0.2 M sodium acetate, pH 5.0, containing a zinc salt like ZnCl₂ if required by the specific enzyme source), and LCL521 or a known ASMase inhibitor (or vehicle control).

-

Substrate Addition: Add the ASMase substrate. For a colorimetric assay, this is typically sphingomyelin. For a fluorescent assay, a substrate like N-((4-nitrobenzo-2-oxa-1,3-diazole)-6-yl)amino)dodecanoyl)-sphingosylphosphorylcholine (NBD-sphingomyelin) can be used.

-

First Incubation: Incubate the plate at 37°C for 1-2 hours to allow ASMase to convert sphingomyelin to phosphorylcholine (B1220837) and ceramide.

-

Development Reaction (for colorimetric assays): Add a reaction mix containing enzymes that will act on the phosphorylcholine product to generate a detectable colorimetric or fluorescent signal. This often involves alkaline phosphatase, choline (B1196258) oxidase, and horseradish peroxidase with a suitable substrate like Amplex Red.

-

Second Incubation: Incubate at 37°C for 30-60 minutes to allow for color/fluorescence development.

-

Measurement: Read the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a plate reader.

-

Calculation: Calculate ASMase activity based on a standard curve generated with a known amount of the final product (e.g., choline for the colorimetric assay).

Quantification of Cellular Sphingolipids by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of sphingolipid species in biological samples.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., MCF7) to the desired confluency and treat with various concentrations of LCL521 or vehicle for the specified time.

-

Cell Harvesting and Internal Standard Spiking: Harvest cells and add a cocktail of internal standards (e.g., C17-based or deuterated sphingolipid analogs) prior to extraction.

-

Lipid Extraction: Perform a biphasic liquid-liquid extraction using a method such as the Bligh and Dyer procedure (chloroform/methanol/water). The lower organic phase will contain the lipids.

-

Sample Preparation: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC system (e.g., methanol).

-

LC-MS/MS Analysis:

-

Chromatography: Separate the sphingolipid species using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify each sphingolipid species and its corresponding internal standard.

-

-

Data Analysis: Integrate the peak areas for each analyte and its internal standard. Calculate the concentration of each sphingolipid species by comparing the analyte/internal standard peak area ratio to a standard curve.

Conclusion

LCL521 is a powerful chemical probe and potential therapeutic agent that functions through the dual inhibition of ACDase and ASMase. This dual action leads to a significant accumulation of ceramide within the lysosome, thereby shifting the sphingolipid rheostat towards a pro-apoptotic state. The methodologies and data presented in this guide provide a comprehensive framework for researchers to investigate the multifaceted effects of LCL521 on sphingolipid metabolism and its downstream cellular consequences. A thorough understanding of its mechanism of action is critical for its application in drug development and for elucidating the complex roles of sphingolipids in health and disease.

References

- 1. Anticancer actions of lysosomally targeted inhibitor, LCL521, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LCL521 dihydrochloride | Acid sphingomyelinase Inhibitor | TargetMol [targetmol.com]

- 3. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dose Dependent Actions of LCL521 on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

LCL521 Dihydrochloride: A Lysosomotropic Prodrug for Targeted B13 Delivery and Potent Acid Ceramidase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LCL521 dihydrochloride (B599025) is a novel, water-soluble prodrug of the potent, yet poorly cell-permeable, acid ceramidase (ACDase) inhibitor, B13. By leveraging a lysosomotropic drug delivery strategy, LCL521 effectively transports B13 to its site of action within the lysosome, leading to enhanced intracellular efficacy. LCL521 is a 1,3-di-N,N-dimethyl glycine (B1666218) (DMG) ester of B13, a modification that significantly improves its solubility and facilitates its accumulation in the acidic environment of the lysosome. Once inside the lysosome, LCL521 is metabolized, releasing the active inhibitor B13. This targeted approach results in a significant increase in the intracellular concentration of B13, leading to potent inhibition of ACDase. The subsequent accumulation of the pro-apoptotic sphingolipid, ceramide, and a concomitant decrease in the pro-survival sphingolipid, sphingosine (B13886), triggers cell cycle arrest and apoptosis in cancer cells. This targeted strategy not only enhances the therapeutic potential of B13 but also sensitizes cancer cells to conventional therapies such as chemotherapy and radiation. This whitepaper provides a comprehensive technical overview of LCL521 dihydrochloride, including its mechanism of action, cellular metabolism, and preclinical efficacy, supported by quantitative data and detailed experimental protocols.

Introduction

The sphingolipid rheostat, the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a critical determinant of cell fate.[1][2] Acid ceramidase (ACDase), a lysosomal enzyme, plays a pivotal role in this balance by catalyzing the hydrolysis of ceramide to sphingosine, a precursor of S1P.[1] In many cancers, ACDase is overexpressed, leading to a decrease in ceramide levels and an increase in sphingosine and S1P, thereby promoting cell survival, proliferation, and resistance to therapy.[1] This makes ACDase a compelling target for cancer therapy.

B13, a synthetic analog of ceramide, is a potent and selective inhibitor of ACDase in vitro.[3] However, its therapeutic application has been limited by its poor water solubility and inefficient access to the lysosomal compartment where ACDase resides.[3] To overcome these limitations, this compound was developed as a lysosomotropic prodrug of B13.[3] LCL521 is a 1,3-di-N,N-dimethyl glycine (DMG) ester of B13, a modification that renders it highly water-soluble and facilitates its sequestration within the acidic environment of the lysosome.[3] Inside the lysosome, the DMG esters are cleaved, releasing the active inhibitor B13 to potently inhibit ACDase.[3]

Mechanism of Action

The mechanism of action of this compound involves a multi-step process that begins with its uptake into the cell and culminates in the induction of apoptosis.

Cellular Uptake and Lysosomal Targeting

The di-DMG modification of B13 in LCL521 confers a high degree of water solubility (~430 mg/mL for LCL521 versus 8 µg/mL for B13 at 25°C).[1] This enhanced solubility facilitates its systemic delivery and cellular uptake. Once inside the cell, the ionizable amine groups of the DMG moieties are protonated in the acidic environment of the lysosome, leading to the sequestration and accumulation of LCL521 in this organelle.

Prodrug Activation and ACDase Inhibition

Within the lysosome, LCL521 is metabolized to B13 and a mono-DMG intermediate, CX.[1] The released B13 then acts as a potent inhibitor of ACDase. This targeted delivery and activation mechanism ensures a high local concentration of the active inhibitor at its site of action, leading to a more profound and sustained inhibition of ACDase compared to the administration of B13 alone.

Alteration of the Sphingolipid Rheostat and Induction of Apoptosis

The inhibition of ACDase by B13 leads to a significant shift in the sphingolipid balance. The hydrolysis of ceramide is blocked, resulting in its accumulation, while the production of sphingosine is reduced. This alteration of the sphingolipid rheostat, characterized by an increase in the pro-apoptotic ceramide and a decrease in the pro-survival sphingosine, triggers downstream signaling pathways that lead to cell cycle arrest and apoptosis.[1][3]

Quantitative Data

The following tables summarize the key quantitative data related to the physicochemical properties, cellular metabolism, and biological activity of this compound and its active metabolite, B13.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (at 25°C) |

| B13 | C23H38N2O5 | 422.56 | 8 µg/mL |

| This compound | C31H54N4O7 · 2HCl | 671.71 | ~430 mg/mL[1] |

Table 2: Cellular Metabolism of LCL521 (10 µM) in MCF7 Cells

| Time | LCL521 (% of total mixture) | B13 (% of total mixture) | Metabolite CX (% of total mixture) |

| 15 min | ~70% | ~0% | ~30%[1] |

| 2 hours | Stable | Slowly increasing | Present |

| 10 hours | Decreasing | ~32%[1] | Present |

| 24 hours | ~27%[1] | Further increased | Present |

Table 3: Inhibitory Activity against Acid Ceramidase

| Compound | Assay Type | IC50 | Cell Line |

| B13 | in vitro | ~30 µM[1] | - |

| LCL521 | Cellular | More potent than B13[1] | MCF7 |

Table 4: Effects on Cellular Sphingolipid Levels in MCF7 Cells (10 µM LCL521, 1h treatment)

| Sphingolipid | Change |

| Sphingosine (Sph) | ~97% decrease from control[4] |

| Ceramide (Cer) | ~30% increase from control[4] |

Table 5: Cytotoxicity in MCF7 Cells (48h treatment)

| Compound | IC50 |

| B13 | >100 µM[3] |

| LCL521 | ~20 µM[3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Acid Ceramidase (ACDase) Activity Assay

This protocol is adapted from a fluorogenic method for determining ACDase activity.

Materials:

-

Cell lysate

-

25 mM Sodium acetate (B1210297) buffer, pH 4.5

-

4 mM Rbm14-12 substrate solution in ethanol (B145695)

-

0.2 M Sucrose (B13894) solution

-

96-well plates

-

Fluorometer

Procedure:

-

Prepare cell homogenates and centrifuge at 15,000 x g for 3 minutes. Collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add the following to each well:

-

74.5 µL of 25 mM sodium acetate buffer, pH 4.5

-

0.5 µL of 4 mM Rbm14-12 substrate solution (final concentration 20 µM)

-

25 µL of cell lysate (10-25 µg of protein) in 0.2 M sucrose solution.

-

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction and measure the fluorescence of the released umbelliferone (B1683723) using a fluorometer.

-

Calculate the ACDase activity as pmol of released product per mg of protein per hour.

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability.[5]

Materials:

-

MCF7 cells

-

Complete culture medium

-

This compound and B13

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of LCL521 or B13 for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.[6][7][8][9]

Materials:

-

MCF7 cells

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

PI/RNase staining buffer (containing propidium iodide and RNase A)

-

Flow cytometer

Procedure:

-

Treat MCF7 cells with LCL521 for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI/RNase staining buffer.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Signaling Pathways and Visualizations

The inhibition of ACDase by B13, delivered via the LCL521 prodrug, initiates a signaling cascade that culminates in apoptosis. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Caption: Cellular uptake and activation of LCL521.

Caption: ACDase inhibition and downstream signaling.

Conclusion

This compound represents a significant advancement in the development of ACDase inhibitors for cancer therapy. Its innovative prodrug design successfully overcomes the limitations of its active component, B13, by ensuring targeted delivery to the lysosome and subsequent activation. The resulting potent and specific inhibition of ACDase effectively shifts the cellular sphingolipid balance towards a pro-apoptotic state, leading to cancer cell death and sensitization to other treatments. The data and protocols presented in this technical guide provide a solid foundation for further research and development of LCL521 as a promising therapeutic agent. Future studies should focus on in vivo pharmacokinetics and efficacy in various cancer models to fully elucidate its clinical potential.

References

- 1. Ceramide in apoptotic signaling and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer actions of lysosomally targeted inhibitor, LCL521, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

LCL521 Dihydrochloride: A Lysosomotropic Inhibitor of Acid Ceramidase for Sphingolipid Metabolism Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LCL521 dihydrochloride (B599025) is a potent, cell-permeable, lysosomotropic inhibitor of acid ceramidase (ACDase), a key enzyme in sphingolipid metabolism. By preventing the breakdown of ceramide into sphingosine (B13886) and fatty acid, LCL521 dihydrochloride serves as a critical tool for investigating the roles of these bioactive lipids in a multitude of cellular processes, including apoptosis, proliferation, and inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental protocols for key assays and visual representations of the signaling pathways and experimental workflows to facilitate its application in research and drug development.

Chemical Structure and Properties

This compound is the dihydrochloride salt of LCL521, a synthetic derivative of the known acid ceramidase inhibitor, B13. Its chemical structure is designed for enhanced water solubility and lysosomal targeting.

Chemical Name: (1R,2R)-1-(4-nitrophenyl)-2-tetradecanamidopropane-1,3-diyl bis(2-(dimethylamino)acetate) dihydrochloride[1]

Synonyms: LCL-521 dihydrochloride, 1,3-di-DMG-B13 dihydrochloride[2]

Chemical Formula: C₃₁H₅₄Cl₂N₄O₇[1]

Molecular Weight: 665.69 g/mol [1][2]

CAS Number: 1226759-47-2[1]

Appearance: White to off-white solid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1. Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₅₄Cl₂N₄O₇ | [1] |

| Molecular Weight | 665.69 g/mol | [1][2] |

| Appearance | White solid | |

| Solubility | DMSO: ≥ 80 mg/mL (120.18 mM) Water: ≥ 20 mg/mL (30.04 mM) In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): ≥ 3.3 mg/mL (4.96 mM) | |

| Storage | Powder: -20°C for up to 3 years In solvent: -80°C for up to 1 year |

Biological Activity and Mechanism of Action

This compound is a potent and specific inhibitor of acid ceramidase (ACDase), also known as N-acylsphingosine amidohydrolase-1 (ASAH1). ACDase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. The inhibition of ACDase by LCL521 leads to an accumulation of ceramide and a depletion of sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P). This modulation of the ceramide-sphingosine-S1P rheostat has profound effects on various cellular signaling pathways. At higher concentrations (≥ 5 µM), LCL521 has also been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1), an enzyme involved in the de novo synthesis of ceramide.[3]

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro studies. A summary of its inhibitory concentrations and effects on cell viability is provided in Table 2.

Table 2. In Vitro Biological Activity of this compound

| Parameter | Cell Line | Value | Time Point | Reference |

| ACDase Inhibition | MCF7 | Potent inhibition at 1 µM | 1 hour | [2] |

| IC₅₀ (Cell Viability) | MCF7 | 11.91 ± 1.094 µM | 24 hours | [4] |

| MCF7 | 7.18 ± 1.042 µM | 48 hours | [4] | |

| MCF7 | 7.46 ± 1.033 µM | 72 hours | [4] |

Effects on Sphingolipid Levels

The primary mechanism of action of this compound is the modulation of sphingolipid levels. Table 3 summarizes the dose-dependent effects of LCL521 on key sphingolipid metabolites in MCF7 cells after 1 hour of treatment.

Table 3. Dose-Dependent Effects of LCL521 on Sphingolipid Metabolites in MCF7 Cells (1-hour treatment)

| LCL521 Concentration | Change in Dihydroceramide (dhCer) (% of Control) | Change in Dihydrosphingosine (dhSph) (% of Control) | Reference |

| 1 µM | ~120% | ~80% | [1] |

| 1.5 µM | ~130% | ~70% | [1] |

| 2.5 µM | ~140% | ~60% | [1] |

| 5 µM | ~150% | ~50% | [1] |

| 10 µM | ~160% | ~40% | [1] |

Data are estimations based on graphical representations in the cited literature.

Signaling Pathway Modulated by this compound

This compound primarily impacts the sphingolipid metabolism pathway. By inhibiting acid ceramidase, it shifts the balance of bioactive sphingolipids, leading to an accumulation of ceramide and a reduction in sphingosine and sphingosine-1-phosphate (S1P). This "sphingolipid rheostat" is a critical regulator of cell fate, with ceramide generally promoting apoptosis and cell cycle arrest, while S1P promotes cell survival and proliferation.

Caption: Signaling pathway of sphingolipid metabolism modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly performed when studying the effects of this compound.

LC-MS/MS Analysis of Sphingolipids

This protocol outlines the extraction and analysis of sphingolipids from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Experimental workflow for LC-MS/MS analysis of sphingolipids.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with this compound or vehicle control for the specified time.

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in methanol (B129727) containing internal standards for each sphingolipid class.

-

Lipid Extraction: Transfer the cell suspension to a glass tube. Add chloroform (B151607) and water to achieve a final ratio of chloroform:methanol:water of approximately 2:1:0.8. Vortex thoroughly.

-

Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable column (e.g., C18 or HILIC) for separation and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification of individual sphingolipid species.[5][6]

Western Blot Analysis of Acid Ceramidase (ASAH1)

This protocol describes the detection and semi-quantification of ASAH1 protein levels in cell lysates by Western blotting.

Caption: Experimental workflow for Western blot analysis of ASAH1.

Protocol:

-

Sample Preparation: Lyse cells treated with this compound or vehicle in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ASAH1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7][8]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

References

- 1. broadpharm.com [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. astorscientific.us [astorscientific.us]

- 8. azurebiosystems.com [azurebiosystems.com]

LCL521 Dihydrochloride: A Deep Dive into its Impact on Cellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LCL521 dihydrochloride (B599025), a lysosomotropic dual inhibitor of acid ceramidase (ACDase) and acid sphingomyelinase (ASMase), has emerged as a significant modulator of sphingolipid metabolism. By strategically altering the balance of key bioactive lipids, LCL521 influences a cascade of cellular signaling events, driving cells towards apoptosis and inhibiting proliferation. This technical guide provides a comprehensive overview of the core mechanisms of action of LCL521, its quantitative effects on cell signaling pathways, detailed experimental protocols for its study, and its current standing in preclinical research.

Introduction: The Sphingolipid Rheostat and its Therapeutic Potential

The sphingolipid pathway is a critical regulator of cell fate, with the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) acting as a cellular rheostat.[1][2] In many cancer pathologies, this balance is skewed towards cell survival, often through the overexpression of acid ceramidase (ACDase), the enzyme responsible for hydrolyzing ceramide into sphingosine (B13886).[2] LCL521 dihydrochloride is a potent pharmacological tool designed to reset this balance, demonstrating significant potential in cancer therapy.[1][3]

Mechanism of Action of this compound

LCL521 is a prodrug of the acid ceramidase inhibitor B13, designed for enhanced lysosomal targeting.[2] Its primary mechanism of action is the dual inhibition of two key lysosomal enzymes:

-

Acid Ceramidase (ACDase): By inhibiting ACDase, LCL521 prevents the breakdown of ceramide into sphingosine. This leads to the intracellular accumulation of ceramide, a potent pro-apoptotic second messenger.[1][4]

-

Acid Sphingomyelinase (ASMase): LCL521 also inhibits ASMase, further contributing to the modulation of sphingolipid levels.[4]

The net effect of this dual inhibition is a significant increase in cellular ceramide levels and a concomitant decrease in sphingosine and its downstream product, the pro-survival molecule sphingosine-1-phosphate (S1P).[1][2] This shift in the ceramide/S1P ratio is a central event that triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.[2]

At higher concentrations (≥5 µM), LCL521 has also been shown to inhibit dihydroceramide (B1258172) desaturase (DES-1), an enzyme involved in the de novo synthesis of ceramides.[1][5] This suggests a more complex, dose-dependent mechanism of action.

LCL521's Impact on Cell Signaling Pathways: A Quantitative Overview

The effects of LCL521 on sphingolipid metabolism and cellular fate are both dose- and time-dependent. The following tables summarize the key quantitative data from studies conducted primarily in MCF7 breast cancer cells.

Table 1: Effect of LCL521 on Sphingolipid Levels in MCF7 Cells [6][7]

| Concentration | Treatment Time | Ceramide (% of Control) | Sphingosine (% of Control) | Sphingosine-1-Phosphate (S1P) (% of Control) |

| 100 nM | 1 hour | ~120% | ~80% | ~80% |

| 1 µM | 15 minutes | - | ~34% | - |

| 1 µM | 1 hour | ~150% | ~40% | ~50% |

| 10 µM | 2 hours | Elevated | Profoundly decreased | Significantly dropped |

| 10 µM | 24 hours | Elevated | Recovered and exceeded control | Dropped, but did not exceed control |

Table 2: Effect of LCL521 on Cell Viability and Cell Cycle in MCF7 Cells [2][8]

| Concentration | Treatment Time | Effect on Cell Viability | Effect on Cell Cycle |

| 1 - 10 µM | 24 hours | - | G1 phase arrest, decreased S phase |

| >5 µM | 24 hours | - | Increased subG0/G1 population (apoptosis) |

| 0.78 - 100 µM | 48 hours | Dose-dependent inhibition of cell growth | - |

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the complex interactions influenced by LCL521, the following diagrams illustrate the core signaling pathway, a typical experimental workflow for its analysis, and the logical relationship of its mechanism.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Acid ceramidase as a therapeutic target in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. imrpress.com [imrpress.com]

- 5. Dose Dependent Actions of LCL521 on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer actions of lysosomally targeted inhibitor, LCL521, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of acid ceramidase elicits mitochondrial dysfunction and oxidative stress in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Tumor Efficacy of LCL521 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCL521 dihydrochloride (B599025) is a potent, lysosomotropic inhibitor of acid ceramidase (ACDase), a critical enzyme in sphingolipid metabolism.[1][2][3] ACDase catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[4][5] In many cancer types, the upregulation of ACDase leads to a decrease in the pro-apoptotic signaling molecule ceramide and an increase in the pro-survival molecule sphingosine-1-phosphate (S1P), contributing to tumor growth, proliferation, and resistance to therapy.[2][4] By inhibiting ACDase, LCL521 dihydrochloride shifts this balance, increasing intracellular ceramide levels and promoting cancer cell death.[1][2] This technical guide provides an in-depth overview of the anti-tumor efficacy of LCL521, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation.

Mechanism of Action

LCL521 is a prodrug of B13, a selective ACDase inhibitor.[4][5] The dihydrochloride formulation enhances its solubility and facilitates its delivery to the lysosome, the primary site of ACDase activity.[4] Inside the lysosome, LCL521 is converted to its active form, B13, where it inhibits ACDase. This inhibition leads to the accumulation of ceramide, a bioactive lipid that can induce cell cycle arrest, apoptosis, and autophagy.[1][4][5]

The primary anti-tumor effects of LCL521 stem from its ability to modulate the sphingolipid rheostat:

-

Induction of Apoptosis and Cell Cycle Arrest: Increased ceramide levels trigger signaling cascades that lead to programmed cell death.[4][5] Studies have shown that LCL521 can induce G1 cell cycle arrest and apoptosis in cancer cells.[6][7]

-

Synergistic Effects with Other Therapies: LCL521 has been shown to enhance the efficacy of conventional cancer treatments, including chemotherapy (tamoxifen), radiation therapy, and photodynamic therapy.[4][7][8]

-

Modulation of the Tumor Microenvironment: Recent evidence suggests that LCL521 can induce immunological cell death (ICD), leading to the activation of an anti-tumor immune response.[9][10] This includes increased infiltration of cytotoxic T cells and activation of M1 macrophages.[9] This immunomodulatory effect makes LCL521 a promising candidate for combination therapy with immune checkpoint inhibitors like anti-PD-1 antibodies.[9][10]

Core Signaling Pathway of LCL521

Caption: LCL521 inhibits ACDase in the lysosome, leading to ceramide accumulation and anti-tumor effects.

Quantitative Data Summary

The anti-proliferative activity of LCL521 has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |

| MCF7 | Breast Adenocarcinoma | 24h | 22.3 ± 2.1 | [6] |

| MCF7 | Breast Adenocarcinoma | 48h | 16.4 ± 1.5 | [6] |

| MCF7 | Breast Adenocarcinoma | 72h | 10.7 ± 1.1 | [6] |

| Colorectal Cancer Lines | Colorectal Cancer | 24h | 20 - 40 | [9] |

| SCCVII | Squamous Cell Carcinoma | - | 10 (effective conc.) | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of LCL521 on cancer cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of LCL521 (e.g., 0.1 to 100 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caption: Workflow for assessing cell viability using the MTT assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of LCL521 on the cell cycle distribution of cancer cells.

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-